![molecular formula C10H7ClN2O2 B1371753 2-氯-7-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲醛 CAS No. 302936-53-4](/img/structure/B1371753.png)

2-氯-7-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

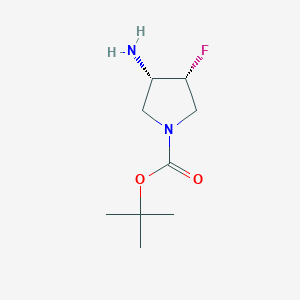

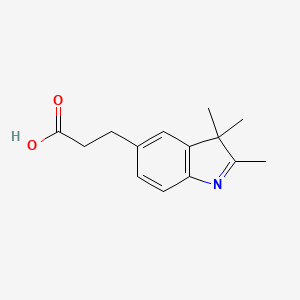

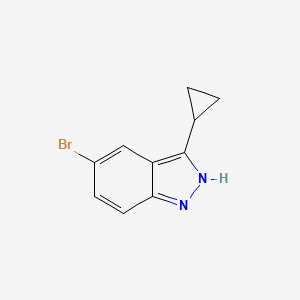

“2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the molecular formula C10H7ClN2O2 . It belongs to the class of pyridopyrimidines, which have been studied for their potential in the development of new therapies .

Synthesis Analysis

Pyrimidine compounds, including pyridopyrimidines, have been the subject of extensive research due to their various chemical and biological applications . Various synthetic protocols have been developed, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” can be represented by the InChI code 1S/C10H7ClN2O2/c1-6-3-2-4-13-9(6)12-8(11)7(5-14)10(13)15/h2-5H,1H3 . The compound has a molecular weight of 222.63 g/mol .

Chemical Reactions Analysis

The chemical reactions involving pyridopyrimidines are diverse and complex. They can be synthesized from various substrates, including diacetyl ketene, enaminonitrile, alkynes, (trimethylsilyl) acetylene, α-methyl or α-methylene ketones, and (hetero)aryl iodides .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.63 g/mol, an XLogP3-AA value of 1, and a topological polar surface area of 49.7 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors .

科学研究应用

合成融合多环嘧啶

2-氯-7-甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-甲醛用于合成融合多环嘧啶。这些嘧啶衍生物展示了广泛的生物活性,包括抗菌、杀真菌、抗病毒、抗肿瘤和抗单胺氧化酶性质。这种化合物是3-(二芳基甲基)衍生物和五环四氮杂杂环化合物的前体(Harutyunyan, 2016)。

环加成反应

它参与酸催化的[4+2]环加成反应,形成非对映异构的四氮杂五苯衍生物。这个过程对于探索环加成反应的对映选择性和范围具有重要意义(Noguchi et al., 1997)。

合成紧凑吖啶

这种化合物在吡啶并[2,3-d]嘧啶及其衍生物的合成中发挥作用,这些结构经XRD分析确认。这些合成结构在各种生物和化学领域中具有潜在应用(Bakulina et al., 2014)。

亲核缩合反应

该化合物对N-和C-亲核试剂具有反应性,导致新的烯胺酮、席夫碱和肼甲亚甲基二酮的形成。这些反应对于创建类似香豆素的衍生物和吡喃并[2,3-d]吡啶并[1,2-a]嘧啶-2,5-二酮至关重要(Abass et al., 2010)。

肟-亚硝基异构化

该化合物经历肟-亚硝基异构化,伴随着1,2-氢迁移,形成被马来酰亚胺捕获的NH-亚硝基,从而生成分子间环加成物。这个反应路径通过肟对乙炔基团的亲核攻击开始,是一个重要的化学转化(Shirai et al., 2003)。

与DNA的相互作用

相关化合物2-甲基-3-氯-9-羟基-4-氧代-4H-吡啶并[1,2-a]嘧啶盐酸盐已被研究其与DNA的相互作用。这种化合物可能通过凹槽结合模式与DNA相互作用,这对于理解其在生物系统中的作用至关重要(Zhang et al., 2013)。

未来方向

属性

IUPAC Name |

2-chloro-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-9(11)7(5-14)10(15)13(8)4-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDKJSJJFREGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C(C2=O)C=O)Cl)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635935 |

Source

|

| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302936-53-4 |

Source

|

| Record name | 2-Chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-one](/img/structure/B1371670.png)

![8-(Benzyloxy)imidazo[1,5-a]pyridine](/img/structure/B1371684.png)

![3-Bromo-2-chloro-5-methyl[1,6]naphthyridine](/img/structure/B1371687.png)